molecular formula C21H21IN2O4 B11092173 (4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11092173
M. Wt: 492.3 g/mol
InChI Key: FHYZSIFHXJINBM-WJDWOHSUSA-N
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Description

4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21IN2O4

Molecular Weight

492.3 g/mol

IUPAC Name

(4Z)-4-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C21H21IN2O4/c1-3-10-28-19-17(22)12-14(13-18(19)27-4-2)11-16-20(25)23-24(21(16)26)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25)/b16-11-

InChI Key

FHYZSIFHXJINBM-WJDWOHSUSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC

Origin of Product

United States

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